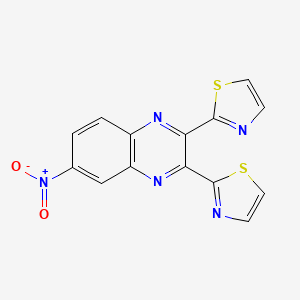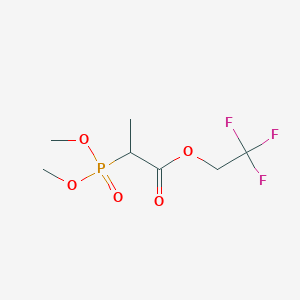![molecular formula C16H15N3O5Si B14198472 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate CAS No. 879491-66-4](/img/structure/B14198472.png)
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of triisocyanatosilyl and phenyl groups attached to a 2-methylprop-2-enoate moiety. It is used in various industrial and scientific applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 4-(3-aminopropyl)phenyl 2-methylprop-2-enoate with isocyanates under controlled conditions. The reaction is carried out in the presence of a catalyst and solvent to facilitate the formation of the triisocyanatosilyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and related compounds.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The compound exerts its effects through the reactivity of its functional groups. The triisocyanatosilyl group can form strong covalent bonds with various substrates, making it useful in cross-linking and polymerization reactions. The phenyl group provides stability and enhances the compound’s reactivity in aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trimethoxysilyl)propyl methacrylate
- Phenyl acrylate
- 3-(Triisocyanatosilyl)propyl methacrylate
Comparison: 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both triisocyanatosilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it more versatile compared to similar compounds that may lack one of these functional groups.
Eigenschaften
CAS-Nummer |
879491-66-4 |
|---|---|
Molekularformel |
C16H15N3O5Si |
Molekulargewicht |
357.39 g/mol |
IUPAC-Name |
[4-(3-triisocyanatosilylpropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H15N3O5Si/c1-13(2)16(23)24-15-7-5-14(6-8-15)4-3-9-25(17-10-20,18-11-21)19-12-22/h5-8H,1,3-4,9H2,2H3 |
InChI-Schlüssel |
ZRXYHTJBQHVTEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](N=C=O)(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)

